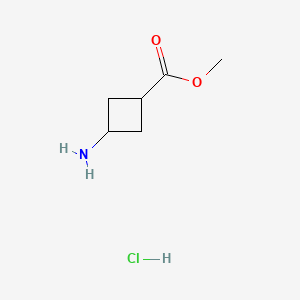

Methyl 3-aminocyclobutanecarboxylate hydrochloride

Description

Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1354940-69-4) is a cyclobutane-derived compound featuring a methyl ester and an amine group at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₂ClNO₂, with a molecular weight of 165.62 g/mol . The compound is characterized by a rigid cyclobutane ring, which influences its conformational stability and pharmacokinetic properties. It is commonly used in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and CNS-targeting agents due to its blood-brain barrier (BBB) permeability .

Key properties include:

Properties

IUPAC Name |

methyl 3-aminocyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-5(7)3-4;/h4-5H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPCSIFZLLWYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-69-4, 74316-29-3, 1212304-86-3 | |

| Record name | Cyclobutanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl trans-3-aminocyclobutanecarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 3-aminocyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 3-aminocyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Methyl 3-aminocyclobutanecarboxylate hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with methylamine to form methyl 3-aminocyclobutanecarboxylate, which is then treated with hydrochloric acid to yield the hydrochloride salt . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Methyl 3-aminocyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-aminocyclobutanecarboxylate hydrochloride is utilized in various fields of scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-aminocyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives

(a) cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 957793-35-0)

- Molecular Formula: C₇H₁₄ClNO₂; MW: 179.65 g/mol .

- Key Differences : Replacement of the methyl ester with an ethyl group increases molecular weight and lipophilicity (Log Po/w ≈ 0.5). This modification reduces aqueous solubility (11.2 mg/mL) compared to the methyl analogue .

- Applications : Used in peptide mimetics and as a rigid spacer in PROTACs (proteolysis-targeting chimeras) .

(b) cis-Methyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 61367-16-6)

- Molecular Formula: C₈H₁₆ClNO₂; MW: 193.67 g/mol .

- Key Differences: Larger cyclohexane ring increases conformational flexibility and steric bulk. This reduces BBB permeability (predicted "No" for BBB permeant) compared to the cyclobutane counterpart .

Cyclopentane and Cyclohexane Derivatives

(a) Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (Reference Example 87, EP 4374877A2)

- Molecular Formula: C₈H₁₆ClNO₂; MW: 193.67 g/mol .

- Key Differences : Cyclopentane ring enhances solubility (103 mg/mL) but reduces Log Po/w (0.21). The additional methylamine group alters hydrogen-bonding capacity, impacting target binding .

(b) Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (CAS: 61367-07-5)

Substituent and Stereochemistry Effects

- Ester Group : Methyl esters generally exhibit higher solubility than ethyl esters due to reduced hydrophobicity (e.g., methyl vs. ethyl cyclobutane derivatives) .

- Stereochemistry : Cis-isomers (e.g., CAS 1212304-86-3) often show enhanced BBB permeability compared to trans-isomers, as observed in cyclobutane and cyclohexane derivatives .

Data Table: Comparative Analysis of Key Parameters

| Compound (CAS) | Molecular Formula | MW (g/mol) | Solubility (mg/mL) | Log Po/w | BBB Permeant | GI Absorption |

|---|---|---|---|---|---|---|

| Methyl 3-aminocyclobutanecarboxylate HCl (1354940-69-4) | C₆H₁₂ClNO₂ | 165.62 | 14.8 | 0.33 | Yes | High |

| cis-Ethyl 3-aminocyclobutanecarboxylate HCl (957793-35-0) | C₇H₁₄ClNO₂ | 179.65 | 11.2 | 0.50 | No | Moderate |

| Methyl trans-4-aminocyclohexanecarboxylate HCl (61367-07-5) | C₈H₁₆ClNO₂ | 193.67 | 15.2 | 0.28 | No | High |

| cis-Methyl 4-aminocyclohexanecarboxylate HCl (61367-16-6) | C₈H₁₆ClNO₂ | 193.67 | 13.5 | 0.30 | No | High |

Biological Activity

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features that facilitate various biological interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H12ClNO2

- Molecular Weight : 165.62 g/mol

- CAS Number : 1354940-69-4

- Purity : ≥ 95%

The compound features a cyclobutane ring with an amino group and a carboxylic acid moiety, which are critical for its biological activity. The amino group allows for hydrogen bonding, while the carboxylic acid can donate or accept protons, influencing interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes that recognize cyclobutane-containing substrates. Its structural components enhance both hydrophilic and hydrophobic interactions, facilitating diverse biochemical pathways.

- Biomolecular Interactions : The amino group can form hydrogen bonds with biological molecules, potentially altering their structure and function. This capability is crucial in drug design, where binding affinity and specificity are paramount .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against resistant strains of Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated submicromolar potency against these strains, suggesting its potential as a therapeutic agent in malaria treatment .

Cytotoxicity and Therapeutic Index

The compound has been evaluated for cytotoxicity using mammalian cell lines. Results indicated that it possesses a favorable therapeutic index, with half-maximal cytotoxic concentration (CC50) values significantly higher than the effective concentrations against pathogens. This suggests that it may be safe for use in therapeutic applications while effectively targeting pathogens .

Case Studies

Q & A

Q. What are the optimized synthetic routes for Methyl 3-aminocyclobutanecarboxylate hydrochloride, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves cyclization and salt formation steps. For example, analogous cyclobutane derivatives are synthesized using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or TCEP (Tris-(2-carboxyethyl)phosphine) to facilitate coupling or reduction reactions . Key parameters to optimize include:

- Reaction time and temperature : Stirring at room temperature for 1 hour followed by reduced-pressure concentration is a common approach .

- Catalyst selection : Acidic conditions (e.g., HCl in dioxane) are critical for cyclization and salt formation .

- Purification : Column chromatography or recrystallization may enhance purity.

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Proton NMR (e.g., δ 3.79 ppm for methoxy groups) and carbon NMR can confirm cyclobutane ring geometry and amine protonation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ion for C₆H₁₂ClNO₂).

- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies residual solvents or byproducts .

Q. How does solubility in aqueous vs. organic solvents impact experimental design?

Methodological Answer: The hydrochloride salt form enhances aqueous solubility due to ionic interactions.

- Aqueous buffers : Use phosphate-buffered saline (PBS, pH 7.4) for biological assays .

- Organic solvents : Ethanol or DMSO (≤1% v/v) may dissolve the compound for stock solutions.

- Stability : Monitor pH-dependent degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

Methodological Answer:

- Chiral chromatography : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phases.

- Dynamic kinetic resolution : Catalytic asymmetric synthesis (e.g., Ru-based catalysts) may resolve enantiomers during cyclobutane ring formation .

- Crystallization-induced diastereomer resolution : Pair the amine with chiral counterions (e.g., tartaric acid) .

Q. What strategies mitigate thermal or pH-induced instability during long-term storage?

Methodological Answer:

Q. How can in vitro assays evaluate interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize recombinant proteins (e.g., MMP3 or IL-6) on gold arrays to measure binding kinetics .

- Fluorescence polarization : Label the compound with fluorescein and monitor competitive displacement in receptor-binding assays.

- Dose-response studies : Use IC₅₀ values to quantify inhibitory effects in enzymatic assays (e.g., 10 nM–100 μM range) .

Q. What computational methods predict the compound’s conformational flexibility and binding modes?

Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate cyclobutane ring puckering in explicit solvent (e.g., water or lipid bilayers) .

- Docking studies : Use AutoDock Vina to model interactions with protein active sites (e.g., serotonin receptors).

- QM/MM calculations : Combine quantum mechanics (DFT) and molecular mechanics to refine binding energy estimates.

Q. How should contradictory data on reaction yields or biological activity be resolved?

Methodological Answer:

- Analytical validation : Cross-check purity via orthogonal methods (e.g., NMR + LC-MS) .

- Reproducibility testing : Repeat experiments under standardized conditions (e.g., fixed solvent ratios, temperature).

- Meta-analysis : Compare datasets across studies (e.g., synthesis yields in patents vs. academic reports) .

Key Research Considerations

- Structural analogs : Compare with cyclobutane derivatives like cis-3-Amino-1-methylcyclobutanol hydrochloride (CAS 1523606-23-6) to infer reactivity or toxicity .

- Safety protocols : Follow OSHA guidelines for handling hydrochloride salts (e.g., PPE, fume hoods) .

- Data reporting : Include detailed spectral parameters (e.g., NMR δ values, HRMS m/z) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.